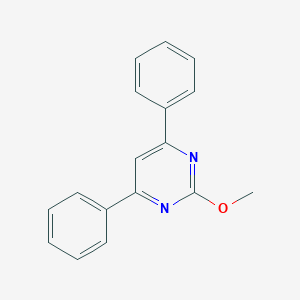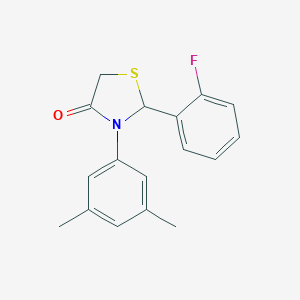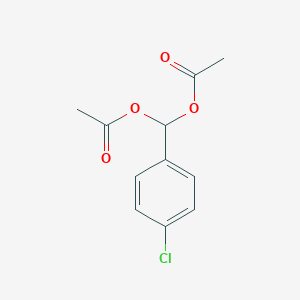![molecular formula C20H23NO2 B261616 N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and immune function.
Wirkmechanismus
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide interacts with the endocannabinoid system in the human body, specifically with the CB1 receptor. This receptor is primarily found in the central nervous system and plays a crucial role in regulating various physiological processes, including pain sensation, mood, and appetite. N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide binds to the CB1 receptor and activates it, leading to the release of various neurotransmitters that modulate pain perception and other physiological processes.
Biochemical and physiological effects:
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide has been shown to have several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and appetite stimulation. Additionally, this compound has been shown to have sedative effects, which may be useful for treating conditions such as insomnia and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide in lab experiments is its potent analgesic properties. This compound has been shown to be effective in various animal models of pain, making it a useful tool for studying the mechanisms of pain perception and developing new pain management therapies. However, one of the limitations of using N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide in lab experiments is its potential for abuse. This compound has been shown to have psychoactive effects, which may make it difficult to interpret the results of certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide. One area of interest is the development of new pain management therapies based on this compound. Additionally, further research is needed to fully understand the mechanisms of action of N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide and its effects on various physiological processes. Finally, there is a need for further studies on the potential risks and benefits of using this compound in clinical settings.
Synthesemethoden
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide is typically synthesized using a multi-step process that involves the reaction of various chemical reagents. One of the most common synthesis methods involves the reaction of 3-methoxybenzoyl chloride with cyclopentylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Several studies have demonstrated that this compound has potent analgesic properties, which may be useful for treating chronic pain conditions such as neuropathic pain and cancer pain. Additionally, N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide has been shown to have anti-inflammatory effects, which may be beneficial for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Produktname |
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide |
|---|---|
Molekularformel |
C20H23NO2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H23NO2/c1-23-18-13-7-12-17(14-18)20(22)21-19(16-10-5-6-11-16)15-8-3-2-4-9-15/h2-4,7-9,12-14,16,19H,5-6,10-11H2,1H3,(H,21,22) |
InChI-Schlüssel |
DRNGAFVGHKPDKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC(C2CCCC2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NC(C2CCCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)

![5-[(3-Methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B261543.png)
![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)




![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)

![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)
